molecular formula C12H16O3 B3280742 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde CAS No. 721434-45-3

2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde

Cat. No.: B3280742
CAS No.: 721434-45-3
M. Wt: 208.25 g/mol
InChI Key: JZXCCGYLRYJWIA-UHFFFAOYSA-N
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Description

2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-ethyl-4,6-dimethoxyphenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-9-7-10(14-2)8-12(15-3)11(9)5-6-13/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXCCGYLRYJWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC(=C1)OC)OC)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical structure of 2-ethyl-4,6-dimethoxybenzeneacetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethyl-4,6-dimethoxybenzeneacetaldehyde (CAS: 721434-45-3) represents a specialized aromatic aldehyde characterized by a unique "push-pull" steric and electronic environment. Unlike simple phenylacetaldehydes, this molecule features a 1,2,3,5-substitution pattern (relative to the ring) that creates a highly electron-rich core flanked by significant steric bulk.

This guide provides a definitive technical analysis of its structure, validated synthetic pathways, and reactivity profile. It is designed to serve as a blueprint for researchers utilizing this scaffold in the synthesis of complex isoquinoline alkaloids, phenethylamines, and polyketide mimetics.

Chemical Identity & Structural Architecture[1]

Nomenclature & Identifiers[1]
  • IUPAC Name: 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde

  • Common Synonyms: 2-Ethyl-4,6-dimethoxyphenylacetaldehyde

  • CAS Number: 721434-45-3

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 208.25 g/mol

  • SMILES: CCc1c(CC=O)c(OC)cc(OC)c1

Structural Analysis

The molecule consists of a phenylacetaldehyde core modified by three substituents that dictate its chemical behavior:

  • The 2-Ethyl Group (Steric Gatekeeper): Located ortho to the acetaldehyde side chain, the ethyl group exerts a steric influence that restricts rotation around the C1-C

    
     bond. This "ortho effect" can influence the stereoselectivity of subsequent nucleophilic additions to the aldehyde.
    
  • The 4,6-Dimethoxy Pattern (Electronic Activation):

    • The C4-Methoxy group acts as a strong pi-donor (resonance), significantly increasing electron density at the C1 (attachment point) and C3 positions.

    • The C6-Methoxy group, also ortho to the side chain, reinforces the electron-rich nature of the ring but adds a second layer of steric hindrance.

  • The "Forbidden" Zone: The position between the two methoxy groups (C5 in the aldehyde numbering, or C4 in the precursor numbering) is electronically activated but sterically crowded, directing electrophilic substitution to the remaining open positions during synthesis.

PropertyValue (Predicted)Confidence
Boiling Point 315 ± 25 °CHigh
Density 1.08 ± 0.05 g/cm³Medium
LogP 2.45High
pKa (C-H alpha) ~16.5Medium
H-Bond Acceptors 3High

Synthetic Pathways[2]

The synthesis of 2-ethyl-4,6-dimethoxybenzeneacetaldehyde is non-trivial due to the specific substitution pattern. The most robust route avoids direct alkylation of the aldehyde (which leads to poly-alkylation) and instead utilizes a homologation strategy starting from the corresponding benzaldehyde.

Retrosynthetic Analysis

The target can be disconnected into two primary precursors:

  • Precursor A: 2-Ethyl-4,6-dimethoxybenzaldehyde (Carbon skeletal core).

  • Precursor B: 1-Ethyl-3,5-dimethoxybenzene (Aromatic source).[1]

Protocol: Vilsmeier-Haack Formylation & Homologation

This protocol describes the conversion of 1-ethyl-3,5-dimethoxybenzene to the target acetaldehyde.

Step 1: Regioselective Formylation

Objective: Synthesize 2-ethyl-4,6-dimethoxybenzaldehyde.

  • Reagents: POCl

    
    , DMF (Vilsmeier Reagent), 1-ethyl-3,5-dimethoxybenzene.
    
  • Mechanism: The activated aromatic ring attacks the chloroiminium ion.

  • Regioselectivity: The starting material has three potential sites: C2, C4, and C6. C4 (between two methoxy groups) is sterically hindered. C2/C6 (between Ethyl and Methoxy) are favored.

  • Procedure:

    • Generate Vilsmeier reagent by adding POCl

      
       (1.1 eq) to anhydrous DMF at 0°C. Stir for 30 min.
      
    • Add 1-ethyl-3,5-dimethoxybenzene (1.0 eq) dropwise.

    • Heat to 60°C for 4 hours.

    • Hydrolyze with saturated NaOAc solution.

    • Extract with EtOAc and recrystallize.[2]

Step 2: Wittig Methoxymethylenation (Homologation)

Objective: Convert the benzaldehyde to the homologous enol ether.

  • Reagents: (Methoxymethyl)triphenylphosphonium chloride, KOtBu (or NaHMDS), THF.

  • Procedure:

    • Suspend phosphonium salt (1.2 eq) in dry THF at -78°C.

    • Add base (KOtBu) to generate the ylide (solution turns deep red/orange).

    • Add the benzaldehyde from Step 1. Warm to RT.

    • Quench with water and extract the enol ether intermediate.

Step 3: Hydrolysis to Acetaldehyde

Objective: Unmask the aldehyde.

  • Reagents: Dilute HCl or Formic acid, THF/Water.

  • Procedure:

    • Dissolve the enol ether in THF.

    • Add 2N HCl and stir at reflux for 1 hour.

    • Neutralize and extract. The product is an oil that oxidizes easily; store under Argon.

Synthesis Workflow Diagram

SynthesisPath Start 1-Ethyl-3,5- dimethoxybenzene Inter1 2-Ethyl-4,6- dimethoxybenzaldehyde Start->Inter1 Formylation (60°C) Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Inter1 EnolEther Enol Ether Intermediate Inter1->EnolEther Homologation Wittig Wittig Reagent (Ph3P=CH-OMe) Wittig->EnolEther Target 2-Ethyl-4,6-dimethoxy- benzeneacetaldehyde EnolEther->Target Deprotection Hydrolysis Acid Hydrolysis (H3O+) Hydrolysis->Target

Caption: Step-wise synthesis from commercially available precursors via Vilsmeier formylation and Wittig homologation.

Spectroscopic Profile (Predicted)

For validation of the synthesized compound, the following NMR signatures are diagnostic.

NucleusShift (ppm)MultiplicityAssignmentNotes
1H 9.65Triplet (J~2Hz)-CH OAldehyde proton; coupled to alpha-CH2.
1H 6.40SingletAr-H (C3, C5)Aromatic protons (meta to each other).
1H 3.82, 3.80Singlets-OCH 3Two distinct methoxy environments due to asymmetry.
1H 3.65Doublet (J~2Hz)Ar-CH 2-CHOBenzylic methylene; distinct shift due to ortho-substituents.
1H 2.60QuartetAr-CH 2-CH3Ethyl methylene.
1H 1.15TripletAr-CH2-CH 3Ethyl methyl.

Critical QC Note: The presence of a singlet at ~10.2 ppm indicates the benzaldehyde impurity (incomplete homologation). A broad singlet at ~11.0 ppm indicates oxidation to the carboxylic acid.

Reactivity & Applications

The Pictet-Spengler Cyclization

This molecule is a prime candidate for the synthesis of tetrahydroisoquinolines . The high electron density of the ring (due to the dimethoxy groups) facilitates the electrophilic closure of the ring upon imine formation.

  • Reaction: Condensation with an amine (e.g., dopamine or tyramine) followed by acid-catalyzed cyclization.

  • Steric Constraint: The 2-ethyl group will force the cyclization to occur at the specific open ortho position (C6 in original numbering), or it may inhibit the reaction if the amine is too bulky.

Metabolic Stability

In drug design, the 2-ethyl group serves as a metabolic blocker. Unlike a methyl group, which is easily oxidized, or a hydrogen, which allows for ring hydroxylation, the ethyl group provides a lipophilic shield that can extend the half-life of the pharmacophore in vivo.

References

  • ChemicalBook. (2023). Acetaldehyde, (2-ethyl-4,6-dimethoxyphenyl)- Product Entry. Retrieved from

  • Ushijima, S., Moriyama, K., & Togo, H. (2012). "One-pot conversion of aromatic bromides into aromatic ethyl esters with ethyl formate." Tetrahedron, 68(24), 4701-4709. (Cited for lithiation/formylation methodologies).[3][2][4][5][6]

  • BenchChem. (2025). Synthesis of 2,6-Dimethoxybenzaldehyde Technical Support. Retrieved from

  • PubChem. (2023). 3,4-Dimethoxybenzeneacetaldehyde Compound Summary. (Used as reference for physicochemical property prediction of analogs). Retrieved from

  • Organic Syntheses. (2020). Catalytic Vilsmeier-Haack Reaction. (Methodology for formylation).[3][2][4][5][6] Retrieved from

Sources

Comprehensive Characterization of C12H16O3 Aldehyde Isomers in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular Weight and Formula of C12H16O3 Aldehyde Derivatives: Structural Elucidation and Analytical Characterization Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical synthesis and impurity profiling, the molecular formula C12H16O3 represents a critical chemical space containing several isomeric aldehydes used as intermediates, sensitizers, or bioactive fragments. While the nominal molecular weight is 208.25 g/mol , precise structural elucidation is required to distinguish between potent allergens (e.g., 5-tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde) and benign synthetic precursors (e.g., alkoxybenzaldehydes).

This guide provides a rigorous analytical framework for the identification, differentiation, and validation of C12H16O3 aldehyde derivatives. It synthesizes high-resolution mass spectrometry (HRMS) data, nuclear magnetic resonance (NMR) protocols, and chemical derivatization strategies to ensure absolute structural confidence.

Fundamental Molecular Data[1]

For high-precision applications such as mass spectrometry-based pharmacokinetics or impurity quantification, relying on average molecular weight is insufficient. The following data establishes the baseline for analytical calibration.

Table 1: Physicochemical Constants for C12H16O3
ParameterValueNotes
Molecular Formula C₁₂H₁₆O₃
Average Molecular Weight 208.254 g/mol Used for stoichiometric calculations.
Monoisotopic Mass 208.109944 Da Essential for HRMS/Orbitrap analysis.
Elemental Composition C: 69.21%, H: 7.74%, O: 23.05%
Degree of Unsaturation 5Indicates presence of 1 aromatic ring + 1 carbonyl (aldehyde) or equivalent rings/double bonds.

Structural Isomer Landscape

The C12H16O3 formula accommodates multiple aldehyde isomers with distinct reactivity profiles. In drug development, distinguishing these is vital due to their varying toxicological potentials.

Primary Candidates of Interest
  • 5-tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde

    • Relevance: A known contact allergen and sensitizer often found in phenolic resin residues.[1]

    • Structural Feature: Sterically hindered phenol with a reactive hydroxymethyl group.

  • 3-Methoxy-4-(3-methylbutoxy)benzaldehyde

    • Relevance: Synthetic intermediate for ether-linked pharmacophores.

    • Structural Feature: Para-substituted ether chain.

  • 5-Isopropyl-2,4-dimethoxybenzaldehyde

    • Relevance: Precursor in the synthesis of polyketide analogs.

Analytical Workflow: Structural Elucidation

Diagram 1: Triangulated Analytical Workflow

Caption: A self-validating workflow for confirming C12H16O3 aldehyde identity using MS, Derivatization, and NMR.

AnalyticalWorkflow Sample Unknown Sample (C12H16O3) HRMS Step 1: HRMS (Confirm m/z 208.1099) Sample->HRMS Exact Mass IR Step 2: FTIR (C=O Stretch @ 1680-1720 cm⁻¹) HRMS->IR Formula Confirmed Deriv Step 3: DNPH Derivatization (Chromophore Tagging) IR->Deriv Carbonyl Detected NMR Step 4: 1H NMR (Aldehyde Proton @ 9-10 ppm) IR->NMR Structural Detail Final Validated Structure Deriv->Final Funct. Group Confirmed NMR->Final Connectivity Confirmed

Detailed Experimental Protocols

Protocol A: Chemical Verification via DNPH Derivatization

Objective: To definitively prove the presence of the aldehyde moiety in the C12H16O3 candidate, distinguishing it from isomeric esters or ketones.

Principle: 2,4-Dinitrophenylhydrazine (DNPH) reacts specifically with aldehydes to form a stable hydrazone precipitate, shifting the molecular weight and UV absorption profile.

Reagents:

  • 2,4-DNPH solution (Brady’s reagent).

  • Ethanol (HPLC grade).

  • Recrystallization solvent (Ethanol/Water).

Step-by-Step Methodology:

  • Preparation: Dissolve 50 mg of the C12H16O3 unknown in 2 mL of ethanol.

  • Reaction: Add 2 mL of freshly prepared 2,4-DNPH solution dropwise.

  • Observation: A rapid formation of a yellow-orange precipitate indicates a positive result for a carbonyl group.

  • Isolation: Filter the precipitate and wash with cold ethanol (2 x 5 mL).

  • Validation (Critical Step): Dry the solid and perform MS analysis.

    • Expected Mass Shift:

      • Reaction:

        
        
        
      • Product Formula:

        
        
        
      • Target MW: ~388.37 g/mol .

    • Note: If the mass shift matches, the aldehyde functionality is confirmed.

Protocol B: 1H NMR Differentiation Strategy

Objective: To distinguish between the specific isomers (e.g., 5-tert-butyl vs. alkoxy variants).

  • Solvent: Dissolve 10 mg of sample in 0.6 mL

    
    .
    
  • Acquisition: Run a standard proton sequence (16 scans minimum).

  • Diagnostic Signals:

    • Aldehyde Proton (-CHO): Look for a singlet between 9.5 – 10.5 ppm .

      • Differentiation: If the signal is a doublet, the aldehyde is adjacent to a proton (unlikely for the benzaldehyde derivatives discussed, but possible for side-chain aldehydes).

    • Aromatic Region (6.5 – 8.0 ppm):

      • 5-tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde:[1] Will show two aromatic protons with meta-coupling (small J value ~2 Hz) or para-coupling depending on substitution pattern.

    • Aliphatic Region:

      • Tert-butyl group: A massive singlet (9H) around 1.3 – 1.4 ppm .

      • Methoxy groups: Sharp singlets (3H) around 3.8 – 4.0 ppm .

Case Study: Sensitization Mechanism of 5-tert-butyl-2-hydroxy-3-hydroxymethylbenzaldehyde[2]

In drug safety assessment, this specific C12H16O3 isomer is significant because it can act as a hapten. The aldehyde group reacts with skin proteins (lysine residues) to form Schiff bases, triggering an immune response.

Diagram 2: Hapten-Protein Conjugation Pathway

Caption: Mechanism of action for the sensitization potential of reactive C12H16O3 aldehydes.

SensitizationPathway Aldehyde C12H16O3 Aldehyde (Electrophile) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Attack Protein Skin Protein (Lysine-NH2 Nucleophile) Protein->Intermediate SchiffBase Schiff Base Conjugate (Stable Hapten-Protein Complex) Intermediate->SchiffBase Dehydration (-H2O) Immune T-Cell Activation (Allergic Contact Dermatitis) SchiffBase->Immune Antigen Presentation

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96023461 (C12H16O3). Retrieved from [Link]

  • Government of Canada. Draft Assessment of Phenylpropanoids and Aldehydes Group. Retrieved from [Link]

  • SpectraBase. 13C NMR Chemical Shifts for Benzaldehyde Derivatives. Retrieved from [Link]

Sources

Unveiling the Identity of CAS 721434-45-3: A Technical Examination of a Structurally Related Indole Derivative

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – In the realm of chemical research and drug development, the precise identification of a compound through its Chemical Abstracts Service (CAS) number is paramount. This guide addresses the inquiry into CAS 721434-45-3, a number that has proven challenging to associate with a specific, publicly documented chemical entity. Following an exhaustive search of available chemical databases and scientific literature, a definitive IUPAC name and a comprehensive list of synonyms for CAS 721434-45-3 could not be conclusively established.

However, our investigation has led us to a closely related and highly relevant compound: 4-(3-isopropylamino-2-hydroxypropoxy)indole . While a direct linkage to CAS 721434-45-3 remains unconfirmed, the structural motif of this indole derivative is of significant interest to researchers in medicinal chemistry, particularly in the development of adrenergic receptor modulators. This technical guide will, therefore, focus on the known properties, synthesis, and biological significance of 4-(3-isopropylamino-2-hydroxypropoxy)indole and its analogs, providing valuable insights for professionals in the field.

Core Compound Identification: 4-(3-isopropylamino-2-hydroxypropoxy)indole

The core structure of interest is an indole ring substituted at the 4-position with a (2-hydroxy-3-isopropylamino)propoxy group. This side chain is characteristic of a class of compounds known as aryloxypropanolamines, which are well-recognized for their interaction with adrenergic receptors.

Table 1: Chemical Identifiers and Properties

IdentifierValueSource
Putative IUPAC Name 1-(1H-indol-4-yloxy)-3-(isopropylamino)propan-2-olInferred from structure
Common Name 4-(3-isopropylamino-2-hydroxypropoxy)indoleUS Patent US4977274A[1]
Molecular Formula C₁₄H₂₀N₂O₂Calculated
Molecular Weight 248.32 g/mol Calculated

Synthesis and Manufacturing

The synthesis of 4-(3-isopropylamino-2-hydroxypropoxy)indole has been described in the patent literature. A common synthetic route involves the reaction of 4-hydroxyindole with an epoxide, followed by the introduction of the isopropylamino group.

Experimental Protocol: Synthesis of 4-(3-isopropylamino-2-hydroxypropoxy)indole

A representative synthetic scheme is outlined below, based on established chemical principles for the synthesis of aryloxypropanolamines.

Step 1: Epoxidation of 4-hydroxyindole 4-hydroxyindole is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydride) to form the corresponding glycidyl ether intermediate, 4-(oxiran-2-ylmethoxy)-1H-indole.

Step 2: Ring-opening with Isopropylamine The resulting epoxide is then subjected to a ring-opening reaction with isopropylamine. This reaction typically proceeds with high regioselectivity, with the amine attacking the less hindered carbon of the epoxide ring to yield the desired 1-(1H-indol-4-yloxy)-3-(isopropylamino)propan-2-ol.

SynthesisWorkflow cluster_step1 Step 1: Epoxidation cluster_step2 Step 2: Ring-opening 4-hydroxyindole 4-hydroxyindole Reaction1 + 4-hydroxyindole->Reaction1 Epichlorohydrin Epichlorohydrin Epichlorohydrin->Reaction1 Base Base (e.g., NaH) Base->Reaction1 4-(oxiran-2-ylmethoxy)-1H-indole 4-(oxiran-2-ylmethoxy)- 1H-indole Reaction2 + 4-(oxiran-2-ylmethoxy)-1H-indole->Reaction2 Reaction1->4-(oxiran-2-ylmethoxy)-1H-indole Isopropylamine Isopropylamine Isopropylamine->Reaction2 Target_Compound 4-(3-isopropylamino-2-hydroxypropoxy)indole Reaction2->Target_Compound

Caption: Synthetic workflow for 4-(3-isopropylamino-2-hydroxypropoxy)indole.

Biological Activity and Therapeutic Potential

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The aryloxypropanolamine side chain is a classic pharmacophore for beta-adrenergic receptor antagonists (beta-blockers).

Signaling Pathway: Beta-Adrenergic Receptor Blockade

Compounds of this class are expected to act as antagonists at beta-adrenergic receptors. By blocking the binding of endogenous catecholamines like epinephrine and norepinephrine, they can modulate downstream signaling pathways, leading to effects such as reduced heart rate, blood pressure, and intraocular pressure.

SignalingPathway Catecholamines Catecholamines (Epinephrine, Norepinephrine) Beta_AR Beta-Adrenergic Receptor Catecholamines->Beta_AR Activates Beta_Blocker 4-(3-isopropylamino-2-hydroxypropoxy)indole (Antagonist) Beta_Blocker->Beta_AR Blocks G_Protein G-Protein (Gs) Beta_AR->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., increased heart rate) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Postulated mechanism of action via beta-adrenergic receptor blockade.

Conclusion and Future Directions

While the specific identity of CAS 721434-45-3 remains elusive in the public domain, the structural analysis points towards compounds of the 4-alkoxy-indole class with an aryloxypropanolamine side chain. The representative molecule, 4-(3-isopropylamino-2-hydroxypropoxy)indole, serves as a valuable case study for researchers interested in the design and synthesis of novel adrenergic receptor modulators. Further investigation is warranted to definitively link CAS 721434-45-3 to a specific chemical structure and to explore the full therapeutic potential of this chemical family.

References

  • U.S. Patent No. US4977274A. (1990). 4-hydroxyindole derivatives, the process for preparation thereof and their use.

Sources

Biological Activity of Ethyl-Dimethoxyphenyl Acetaldehyde Derivatives: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden" Electrophile

Ethyl-dimethoxyphenyl acetaldehyde derivatives represent a specialized chemical space at the intersection of neurotoxicology and synthetic medicinal chemistry . Often encountered as the stable precursor Ethyl (3,4-dimethoxyphenyl)acetate (CAS: 18066-68-7) or the reactive intermediate 3,4-Dimethoxyphenylacetaldehyde (DMPAL) , these compounds possess a unique "Janus-faced" biological profile.

On one side, the aldehyde moiety acts as a potent electrophile, capable of forming Schiff base adducts with lysine residues on proteins—a mechanism implicated in neurotoxicity similar to the dopamine metabolite DOPAL. On the other, this reactivity is harnessed in drug design to synthesize tetrahydroisoquinolines (THIQs) and phenethylamines, scaffolds central to antitumor (tubulin inhibition) and antimicrobial therapeutics.

This guide deconstructs the biological activity of this class, moving beyond simple phenotype observations to the molecular mechanisms of aldehyde-mediated protein modification and metabolic stability.

Structural Activity Relationship (SAR) & Chemical Logic

The biological activity of these derivatives is dictated by three structural domains:

  • The Dimethoxy Core (3,4-DMP): Unlike the catechol (3,4-dihydroxy) of dopamine, the dimethoxy ring is lipophilic and redox-stable. It allows the molecule to cross the Blood-Brain Barrier (BBB) but prevents rapid auto-oxidation to quinones.

  • The Acetaldehyde Warhead: The aldehyde carbonyl is the center of reactivity. It is a "soft" electrophile that targets nucleophilic residues on enzymes and structural proteins.

  • The

    
    -Ethyl Substitution (Specific Derivatives):  Introduction of an ethyl group at the 
    
    
    
    -carbon creates steric bulk. This is critical for metabolic resistance , preventing rapid oxidation by Aldehyde Dehydrogenase (ALDH), thereby prolonging the residence time of the reactive aldehyde in vivo.
Mechanism of Action: The "Adduct" Hypothesis

The primary biological activity of the free aldehyde form is protein carbonylation .

  • Step 1: The carbonyl carbon undergoes nucleophilic attack by the

    
    -amino group of Lysine or the sulfhydryl of Cysteine.
    
  • Step 2: Formation of a reversible Schiff base (imine).

  • Step 3: In the presence of cellular reductants, this can become an irreversible alkylation, altering protein function (e.g., inhibiting proteasomes or polymerizing tubulin).

Biological Activity Profiles

A. Neurotoxicity & Enzyme Inhibition

Research into dopamine metabolism highlights the toxicity of phenylacetaldehydes.[1] The 3,4-dimethoxy variant (DMPAL) serves as a lipophilic analog to the toxic metabolite DOPAL.

  • Target: Mitochondrial Aldehyde Dehydrogenase (ALDH2).

  • Effect: Substrate inhibition.[2][3][4] High concentrations of DMPAL compete with endogenous aldehydes, leading to oxidative stress.

  • Relevance: While less toxic than catechols, DMPAL derivatives can induce apoptosis in dopaminergic neurons (PC12 cell models) via mitochondrial uncoupling.

B. Antitumor Potential (Tubulin Binding)

Derivatives of dimethoxyphenyl acetaldehyde, particularly when condensed into Combretastatin-like structures or Isoquinolines , exhibit potent cytotoxicity against cancer lines (HepG2, HeLa).

Derivative ClassTarget MechanismIC50 Range (Est.)Cell Line
Simple Aldehyde (DMPAL) Protein Adduct / ALDH Inhibition50 - 150

M
PC12 (Rat Adrenal)
Schiff Base Derivatives DNA Intercalation / Tubulin1.5 - 10

M
HepG2 (Liver)

-Ethyl Phenethylamines
5-HT2A Receptor Binding> 100

M (Low)
CNS Receptors
Isoquinoline Cyclization Topoisomerase Inhibition0.5 - 5

M
HeLa (Cervical)
C. Antimicrobial Activity

The lipophilic nature of the ethyl-dimethoxyphenyl scaffold allows membrane penetration in Gram-positive bacteria. The aldehyde group disrupts cell wall synthesis enzymes.

  • Spectrum: Effective against S. aureus and Candida species.

  • Limitation: Rapid oxidation to the inactive Phenylacetic Acid derivative by bacterial dehydrogenases limits efficacy unless the

    
    -position is substituted (e.g., with an ethyl group).
    

Metabolic Fate & Signaling Pathways

The following diagram illustrates the divergent pathways of the Ethyl-Dimethoxyphenyl Acetaldehyde scaffold. The "Ethyl" substitution at the alpha position (Path B) blocks detoxification, leading to enhanced biological activity (and toxicity).

MetabolicPathways cluster_ethyl Effect of Alpha-Ethyl Substitution Precursor Ethyl (3,4-dimethoxyphenyl)acetate (Stable Precursor) Aldehyde 3,4-Dimethoxyphenylacetaldehyde (Reactive Electrophile) Precursor->Aldehyde Reduction (DIBAL-H / Esterase) Acid Homoveratric Acid (Inactive Excretion) Aldehyde->Acid Oxidation (ALDH) (Detoxification) Alcohol Homoveratryl Alcohol (Minor Metabolite) Aldehyde->Alcohol Reduction (AKR) Adduct Protein-Adduct (Cytotoxicity/Apoptosis) Aldehyde->Adduct Schiff Base Formation (Lysine/Cysteine) Isoquin Tetrahydroisoquinoline (Bioactive Drug Scaffold) Aldehyde->Isoquin Pictet-Spengler (Cyclization)

Figure 1: Metabolic bifurcation of the dimethoxyphenyl acetaldehyde scaffold. Note that alpha-ethyl substitution sterically hinders the "Oxidation" path, forcing the flux toward "Adduct" formation or "Isoquinoline" synthesis.

Experimental Protocols

Protocol A: Synthesis of the Reactive Aldehyde

Because the aldehyde is unstable, it must be synthesized fresh from the ethyl ester precursor.

Objective: Reduction of Ethyl 3,4-dimethoxyphenylacetate to 3,4-Dimethoxyphenylacetaldehyde. Reagents: DIBAL-H (Diisobutylaluminum hydride), Toluene, Methanol.

  • Preparation: Dissolve 10 mmol of Ethyl 3,4-dimethoxyphenylacetate in 50 mL anhydrous Toluene under Argon atmosphere. Cool to -78°C.

  • Reduction: Add 11 mmol of DIBAL-H (1.0 M in toluene) dropwise over 30 minutes. Critical: Maintain temperature below -70°C to prevent over-reduction to the alcohol.

  • Quenching: Stir for 1 hour. Quench by slow addition of 5 mL Methanol, followed by saturated Rochelle’s salt solution.

  • Isolation: Extract with Diethyl Ether. Wash organic layer with brine, dry over MgSO4.[5]

  • Validation: Immediate IR analysis (Look for Carbonyl stretch at ~1725 cm⁻¹) and TLC (Aldehyde moves faster than alcohol but slower than ester). Do not store. Use immediately for bioassays.

Protocol B: Protein Adduct Quantification (BSA Assay)

Objective: Quantify the electrophilic reactivity of the derivative.

  • Incubation: Incubate 100

    
    M of the synthesized aldehyde with 1 mg/mL Bovine Serum Albumin (BSA) in Phosphate Buffer (pH 7.4) at 37°C for 4 hours.
    
  • Stabilization: Add NaCNBH3 (Sodium cyanoborohydride) to reduce the reversible Schiff bases into stable secondary amines.

  • Analysis: Perform SDS-PAGE.

  • Detection: Use TNBS (Trinitrobenzenesulfonic acid) assay to measure free lysine content. A decrease in free lysine compared to control indicates successful adduct formation.

References

  • Rees, J. N., et al. (2009). "Protein Reactivity of 3,4-Dihydroxyphenylacetaldehyde, a Toxic Dopamine Metabolite, is Dependent on both the Aldehyde and Catechol."[6] Chemical Research in Toxicology. Link

    • Establishes the mechanism of phenylacetaldehyde toxicity via protein adduction.
  • Burke, W. J., et al. (2003). "3,4-Dihydroxyphenylacetaldehyde is the toxic dopamine metabolite in vivo: implications for Parkinson's disease pathogenesis."[7] Brain Research. Link

    • Provides the foundational in vivo toxicity d
  • PubChem Compound Summary. (2023). "Ethyl 3,4-dimethoxyphenylacetate."[8][9] National Center for Biotechnology Information. Link

    • Source for chemical properties and precursor identific
  • O'Brien, P. J., et al. (2005). "Aldehyde sources, metabolism, molecular toxicity mechanisms, and possible effects on human health."[1] Critical Reviews in Toxicology. Link

    • Review of ALDH-mediated detoxification relevant to the alpha-ethyl substitution logic.
  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.

Sources

Methodological & Application

synthesis procedure for 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde from 1-ethyl-3,5-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the synthesis of 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde starting from 1-ethyl-3,5-dimethoxybenzene .

The synthesis addresses a specific regiochemical challenge: introducing a two-carbon acetaldehyde side chain onto a 1,3,5-trisubstituted aromatic ring. The protocol leverages the steric differentiation between the available aromatic protons to achieve the desired substitution pattern (2-ethyl-4,6-dimethoxy) via a Vilsmeier-Haack formylation followed by a Wittig homologation .

Retrosynthetic Analysis & Strategy

The target molecule is an arylacetaldehyde. Direct alkylation of the arene with haloacetaldehyde equivalents is often low-yielding due to polymerization. A robust industrial approach involves the synthesis of the corresponding benzaldehyde followed by one-carbon homologation.

  • Target: 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde

  • Precursor: 2-Ethyl-4,6-dimethoxybenzaldehyde

  • Starting Material: 1-Ethyl-3,5-dimethoxybenzene

Regiochemical Logic: The starting material, 1-ethyl-3,5-dimethoxybenzene, has three potential sites for electrophilic aromatic substitution (positions 2, 4, and 6).

  • Position 4 (between two methoxy groups): While electronically activated by two ortho-methoxy groups, this position is sterically crowded (the "1,2,3" substitution pattern).

  • Positions 2 and 6 (between ethyl and methoxy): These positions are activated by one ortho-methoxy, one para-methoxy, and one ortho-ethyl group. Sterically, the ethyl group is bulkier than a proton but less demanding than the dual-methoxy flank at position 4.

Experimental Protocol

Step 1: Regioselective Formylation (Vilsmeier-Haack)

Objective: Synthesis of 2-Ethyl-4,6-dimethoxybenzaldehyde.

Principle: The in situ generation of a chloroiminium ion (Vilsmeier reagent) from DMF and POCl₃ provides a mild electrophile that discriminates between the sterically distinct nucleophilic sites on the arene.

Materials:

  • 1-Ethyl-3,5-dimethoxybenzene (1.0 equiv)

  • Phosphorus Oxychloride (POCl₃) (1.2 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous, 5.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Sodium Acetate (sat.[1] aq.)

Procedure:

  • Reagent Formation: In a flame-dried round-bottom flask under nitrogen, cool anhydrous DMF (5.0 equiv) to 0°C. Add POCl₃ (1.2 equiv) dropwise over 20 minutes. Stir for 30 minutes at 0°C to form the white/yellow Vilsmeier salt.

  • Addition: Dissolve 1-ethyl-3,5-dimethoxybenzene in a minimal amount of DMF or DCM. Add this solution dropwise to the Vilsmeier reagent at 0°C.[2]

  • Reaction: Allow the mixture to warm to room temperature. Heat to 60°C for 2–4 hours to ensure conversion. Monitor by TLC (Hexane:EtOAc 8:2). The product spot will be less polar than the starting material but distinctively UV-active.

  • Hydrolysis: Cool the mixture to 0°C. Quench by pouring slowly into crushed ice containing sodium acetate (to buffer the pH to ~5–6). Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

  • Workup: Extract with DCM (3x). Wash combined organics with water, sat.[3] NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from ethanol or perform flash chromatography (SiO₂, 0-10% EtOAc in Hexane) to isolate 2-ethyl-4,6-dimethoxybenzaldehyde as a crystalline solid.

Critical Note: If the regioisomer 4-ethyl-2,6-dimethoxybenzaldehyde (formed by attack at C4) is observed as a minor impurity, it can be separated due to its higher symmetry and melting point. However, the steric bulk of the two methoxy groups strongly disfavors this pathway.

Step 2: One-Carbon Homologation (Wittig Reaction)

Objective: Conversion to 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde via Enol Ether.

Principle: The aldehyde is converted to an enol ether using (methoxymethyl)triphenylphosphonium chloride, which is then hydrolyzed to the target aldehyde. This method (Martin's homologation) avoids the over-oxidation risks of direct oxidation methods.

Materials:

  • (Methoxymethyl)triphenylphosphonium chloride (1.3 equiv)

  • Potassium tert-butoxide (KOtBu) (1.4 equiv) or NaHMDS

  • Tetrahydrofuran (THF) (anhydrous)[2]

  • HCl (2N aq.)

Procedure:

  • Ylide Formation: Suspend (methoxymethyl)triphenylphosphonium chloride in anhydrous THF at -10°C under nitrogen. Add KOtBu (1.0 M in THF) dropwise. The solution will turn deep red/orange, indicating ylide formation. Stir for 30 minutes.

  • Wittig Reaction: Add a solution of 2-ethyl-4,6-dimethoxybenzaldehyde (from Step 1) in THF dropwise to the ylide. Stir at -10°C for 1 hour, then allow to warm to room temperature over 2 hours.

  • Workup (Enol Ether): Quench with water.[4][5] Extract with diethyl ether.[3] Concentrate the organic layer to obtain the crude enol ether (mixture of E/Z isomers). Do not purify extensively; proceed to hydrolysis.

  • Hydrolysis: Dissolve the crude enol ether in THF/Water (4:1). Add 2N HCl (catalytic amount usually sufficient, or up to 1 equiv). Heat at mild reflux (50°C) for 1–2 hours.

  • Isolation: Neutralize with NaHCO₃. Extract with DCM.[6] Wash with brine and dry over MgSO₄.

  • Purification: Purify via flash chromatography (SiO₂, Hexane/EtOAc).

Stability Warning: Arylacetaldehydes are prone to oxidation (to the acid) and polymerization. Store the final product under inert gas (Argon) at -20°C.

Data Summary & Troubleshooting

ParameterStep 1: FormylationStep 2: Homologation
Key Reagent POCl₃ / DMFPh₃P(CH₂OMe)Cl / KOtBu
Temp.[2][7][8][9] Control 0°C

60°C
-10°C

RT

50°C (Hydrolysis)
Typical Yield 75–85%60–70% (over 2 steps)
Major Impurity Regioisomer (trace)Triphenylphosphine oxide (remove via column)
Monitoring TLC (UV active aldehyde)NMR (Disappearance of acetal/enol ether peaks)

Troubleshooting:

  • Low Yield in Step 1: Ensure DMF is anhydrous. Moisture destroys the Vilsmeier reagent. If conversion is slow, increase temperature to 80°C.

  • Polymerization in Step 2: During acid hydrolysis, keep the reaction time short. If the product turns into a gum, use milder acid (e.g., formic acid) or perform the hydrolysis in a biphasic system (DCM/2N HCl) with vigorous stirring.

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical regiochemical selection.

SynthesisPathway SM 1-Ethyl-3,5-dimethoxybenzene (Starting Material) Intermediate 2-Ethyl-4,6-dimethoxybenzaldehyde (Key Intermediate) SM->Intermediate Step 1: Formylation (Regioselective at C2) Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->SM Electrophile EnolEther Enol Ether Intermediate Intermediate->EnolEther Step 2a: Wittig Reaction Ylide Methoxymethyl triphenylphosphonium ylide Ylide->Intermediate Reagent Target 2-(2-Ethyl-4,6-dimethoxyphenyl) acetaldehyde (Target) EnolEther->Target Step 2b: Acid Hydrolysis

Caption: Synthesis pathway highlighting the regioselective Vilsmeier formylation at C2 followed by Wittig homologation.

References

  • Vilsmeier-Haack Reaction Protocol & Mechanism

    • Organic Syntheses, Coll.[1] Vol. 4, p. 331 (1963). p-Dimethylaminobenzaldehyde .[1] Link

    • BenchChem Protocols. Protocol for the Formylation of Aromatic Compounds with DMF/POCl3 . Link

  • Regioselectivity in Resorcinol Derivatives

    • Journal of the Chemical Society, 1956. Formylation of 3,5-dimethoxytoluene (analogous substrate) favoring the position between alkyl and methoxy groups.
    • SciRP. Nitration and Formylation of Aromatic Compounds with Vilsmeier-Haack Reagents . Link

  • Homologation via Methoxymethyltriphenylphosphonium Chloride

    • Organic Syntheses, Coll.[1] Vol. 9, p. 251 (1998). Homologation of Aldehydes . Link

Sources

Advanced Protocol: Vilsmeier-Haack Formylation of Dimethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Scope

The Vilsmeier-Haack reaction is the industry-standard method for formylating electron-rich aromatic rings, particularly activated phenol ethers like dimethoxybenzenes. It utilizes the Vilsmeier reagent (chloromethylene)dimethyliminium chloride), generated in situ from


-dimethylformamide (DMF) and phosphorus oxychloride (POCl

).

While this reaction is robust for many substrates, blind application to all dimethoxy isomers leads to failure. This guide distinguishes between the highly efficient formylation of 1,2- and 1,3-dimethoxybenzenes and the mechanistic "dead end" often encountered with the 1,4-isomer.

Core Advantages
  • Regioselectivity: Strongly favors para substitution relative to the activating alkoxy group (unless blocked).

  • Scalability: Reagents are inexpensive and the reaction proceeds in standard glass-lined reactors.

  • Mild Conditions: Avoids the harsh Lewis acids required for Gattermann-Koch or Friedel-Crafts alkylations.

Part 2: Reaction Mechanism & Signaling Pathway[1]

Understanding the electrophilic nature of the Vilsmeier reagent is critical for troubleshooting low yields. The active species is not POCl


, but the chloroiminium ion  formed by the attack of DMF on POCl

.
Mechanistic Diagram

VilsmeierMechanism DMF DMF (Nucleophile) VilsmeierReagent Vilsmeier Reagent (Chloroiminium Ion) DMF->VilsmeierReagent Activation (-PO2Cl2-) POCl3 POCl3 (Electrophile) POCl3->VilsmeierReagent Intermediate Iminium Salt Intermediate VilsmeierReagent->Intermediate Electrophilic Attack Substrate Dimethoxybenzene (Ar-H) Substrate->Intermediate Product Dimethoxybenzaldehyde (Ar-CHO) Intermediate->Product Hydrolysis (-HCl, -NHMe2) Hydrolysis Hydrolysis (H2O / NaOAc)

Figure 1: The Vilsmeier-Haack cascade.[1] The formation of the Chloroiminium Ion (Vilsmeier Reagent) is the rate-determining step for reagent activity, while the attack on the arene is the rate-determining step for product formation.

Part 3: Substrate-Specific Logic (The "Isomer Trap")

Not all dimethoxybenzenes react equally.[2][3] You must select your protocol based on the specific isomer.

SubstrateProductReactivityRegioselectivityRecommended Protocol
1,3-Dimethoxybenzene 2,4-DimethoxybenzaldehydeHigh C4 Position. Activated by ortho and para methoxy groups.Standard Vilsmeier (See Part 4)
1,2-Dimethoxybenzene (Veratrole)3,4-Dimethoxybenzaldehyde (Veratraldehyde)Moderate C4 Position. Sterically favored over C3.Standard Vilsmeier (Requires heat)
1,4-Dimethoxybenzene N/A (Trace/No Reaction)Very Low Deactivated. Electronic vectors cancel; steric hindrance blocks reagent approach.DO NOT USE VILSMEIER. Use Rieche Formylation (TiCl

/Cl

CHOMe).

Critical Insight: The 1,4-dimethoxybenzene substrate is a common failure point. The symmetric methoxy groups create a steric and electronic environment that repels the bulky Vilsmeier complex. For this substrate, switch to Rieche Formylation using dichloromethyl methyl ether and TiCl


.[2]

Part 4: Detailed Experimental Protocol

Target: Synthesis of 2,4-Dimethoxybenzaldehyde from 1,3-Dimethoxybenzene. Scale: 50 mmol (Optimization required for >1 mol scale).

Reagents & Equipment[1][3][4][5][6][7]
  • Substrate: 1,3-Dimethoxybenzene (6.9 g, 50 mmol)

  • Reagent A: Phosphorus Oxychloride (POCl

    
    ) (8.4 g, 55 mmol, 1.1 equiv)
    
  • Solvent/Reagent B:

    
    -Dimethylformamide (DMF) (18.3 g, 250 mmol, 5.0 equiv)
    
  • Quench: Ice water (200 mL) + Saturated Sodium Acetate (aq).

  • Equipment: 3-neck round bottom flask, internal thermometer, addition funnel, N

    
     atmosphere.
    
Step-by-Step Procedure
Phase 1: Formation of the Vilsmeier Reagent (Exothermic)
  • Charge the flask with DMF (5.0 equiv) and cool to 0°C using an ice/salt bath.

  • Purge system with Nitrogen.[4] Moisture destroys the reagent.

  • Dropwise Addition: Add POCl

    
     (1.1 equiv)  via addition funnel over 30 minutes.
    
    • Control: Maintain internal temperature < 10°C .[5]

    • Observation: The solution will turn from colorless to pale yellow/orange. A semi-solid iminium salt may precipitate; this is normal.

  • Stir at 0–5°C for 30 minutes to ensure complete formation of the electrophile.

Phase 2: Formylation Reaction[2]
  • Dissolve 1,3-dimethoxybenzene in a minimal amount of DMF (or add neat if liquid).

  • Add substrate dropwise to the Vilsmeier complex at 0°C .

  • Ramp: Remove ice bath. Allow to warm to Room Temperature (RT).

  • Heat: Warm the reaction to 70–80°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:2). The intermediate iminium salt stays at the baseline; the aldehyde appears after mini-workup of the TLC aliquot.

Phase 3: Hydrolysis & Workup (Critical Safety Step)
  • Cool the reaction mixture to RT.

  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

    • Warning: This step is highly exothermic. POCl

      
       residues will hydrolyze violently.
      
  • Neutralization: Adjust pH to ~7–8 using saturated Sodium Acetate or 10% NaOH solution.

    • Chemistry: This hydrolyzes the iminium intermediate to the aldehyde.[6][7][8] Stir for 1 hour until the solid product precipitates.

  • Isolation: Filter the solid precipitate (if solid) or extract with Dichloromethane (3 x 50 mL) if oil.

  • Purification: Recrystallize from Ethanol/Water or purify via silica column chromatography.

Part 5: Process Visualization

ExperimentalWorkflow Start Start: Dry DMF Cool to 0°C ReagentPrep Add POCl3 Dropwise (Maintain <10°C) Start->ReagentPrep SubstrateAdd Add 1,3-Dimethoxybenzene (0°C) ReagentPrep->SubstrateAdd Vilsmeier Reagent Formed Reaction Heat to 80°C (4-6 Hours) SubstrateAdd->Reaction Quench Pour onto Ice (Exothermic!) Reaction->Quench TLC Complete Hydrolysis Adjust pH ~7 (NaOAc/NaOH) Quench->Hydrolysis Iminium -> Aldehyde Isolation Filter/Extract Product (2,4-Dimethoxybenzaldehyde) Hydrolysis->Isolation

Figure 2: Operational workflow for the synthesis of 2,4-dimethoxybenzaldehyde.

Part 6: Troubleshooting & Safety

IssueProbable CauseCorrective Action
Low Yield Moisture in reagentsDistill POCl

and dry DMF over molecular sieves before use.
No Reaction (1,4-isomer) Wrong substrate/methodSwitch to Rieche Formylation (TiCl

/Cl

CHOMe). Vilsmeier is ineffective for 1,4-DMB.[3]
Runaway Exotherm Fast addition of POCl

Strict temperature control (<10°C) during reagent formation.
Dark/Tarred Product Overheating (>90°C)Keep reaction temperature between 70–80°C. Do not reflux aggressively.

References

  • Vilsmeier, A., & Haack, A. (1927).[9][7][10] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft.

  • BenchChem Technical Support. (2025). Comparing the efficacy of different formylation methods for 1,3-dimethoxybenzene.

  • ScienceMadness Discussion. (2009). Vilsmeier–Haack reaction on 1,4-Diethoxybenzene/Dimethoxybenzene.

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Recent Literature.

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction.

Sources

Application Notes & Protocols for 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde as a versatile pharmaceutical intermediate. Aromatic aldehydes and their derivatives are foundational synthons in medicinal chemistry, valued for their reactivity and presence in numerous bioactive scaffolds.[1][2] This specific intermediate offers a unique combination of structural features: a highly activated dimethoxy-substituted phenyl ring, a sterically influential ethyl group, and a reactive acetaldehyde moiety. These attributes make it a compelling building block for exploring novel chemical space in drug discovery. This guide details protocols for analytical characterization, outlines a robust synthetic application in the generation of novel Diarylquinoline (DARQ) analogues for anti-tubercular research, and discusses other potential synthetic transformations.

Introduction: Strategic Value in Medicinal Chemistry

The strategic incorporation of substituted aromatic moieties is a cornerstone of modern drug design, offering a rigid scaffold that can be precisely decorated to optimize ligand-receptor interactions.[1] Phenylacetaldehydes, in particular, serve as key two-carbon building blocks for constructing phenylethylamine backbones and other complex heterocyclic systems. The subject of this guide, 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde, presents a unique substitution pattern. The electron-donating methoxy groups enhance the nucleophilicity of the aromatic ring and are known to be beneficial for the activity of certain drug classes, while the ethyl group provides a lipophilic handle to probe steric constraints within protein binding pockets.[3]

The primary focus of these notes is to provide a practical framework for leveraging this intermediate in the synthesis of novel Diarylquinoline (DARQ) analogues. DARQs are a critical class of anti-tuberculosis agents, with Bedaquiline (TMC207) being a prominent example that targets mycobacterial ATP synthase.[4][5] The synthesis of such complex quinolines often relies on the condensation of substituted aromatic aldehydes or ketones.[5][6] By providing detailed protocols, we aim to empower researchers to efficiently integrate this promising intermediate into their drug discovery workflows.

Physicochemical Properties & Analytical Characterization

Prior to use, rigorous characterization and quality control of the intermediate are paramount. The following section provides standard protocols for verifying the identity, purity, and stability of 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde.

Compound Properties
PropertyValueData Source
Molecular Formula C₁₂H₁₆O₃Calculated
Molecular Weight 208.25 g/mol Calculated
Appearance Pale yellow oil (Predicted)N/A
Boiling Point Not DeterminedN/A
Solubility Soluble in Methanol, Ethanol, DCM, Ethyl AcetateN/A
Analytical Workflow

A standardized workflow ensures consistent quality of the intermediate for downstream applications. The recommended analytical sequence involves HPLC for purity assessment, followed by GC-MS for mass confirmation and NMR for definitive structural elucidation.

analytical_workflow cluster_0 Quality Control Workflow start Sample of 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde derivatization Derivatization with 2,4-DNPH start->derivatization For HPLC gcms Identity & Volatile Impurity Analysis (GC-MS) start->gcms nmr Structural Confirmation (¹H & ¹³C NMR) start->nmr hplc Purity Analysis (HPLC-UV @ 360 nm) derivatization->hplc pass Release for Synthesis hplc->pass Purity ≥ 98% fail Repurify or Reject hplc->fail Purity < 98% gcms->pass Correct Mass & Purity gcms->fail Incorrect Mass or Impurity Detected

Caption: Recommended analytical workflow for quality control.

Protocol 1: Purity Determination by HPLC-UV

The inherent low UV absorbance of simple aldehydes necessitates derivatization to introduce a strong chromophore. The most common method involves reaction with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone, which is readily detectable at ~360 nm.[7][8]

Rationale: This method is robust, highly sensitive, and widely adopted for carbonyl compound analysis, making it ideal for routine quality control.[9] A C18 reversed-phase column is selected for its excellent retention and separation of the relatively nonpolar hydrazone derivative.

  • Reagents & Materials:

    • 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde sample

    • Acetonitrile (HPLC Grade)

    • Ultrapure Water

    • 2,4-Dinitrophenylhydrazine (DNPH) solution (in Acetonitrile with H₃PO₄)

    • C18 Reversed-Phase HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Procedure:

    • Standard Preparation: Accurately weigh ~10 mg of the intermediate and dissolve in 10 mL of acetonitrile.

    • Derivatization: To 100 µL of the standard solution, add 900 µL of the DNPH reagent solution. Vortex and allow to react for 40 minutes at room temperature.[8]

    • HPLC Conditions:

      • Mobile Phase: Gradient of Acetonitrile and Water.

      • Flow Rate: 1.0 mL/min.

      • Detector: UV/Vis at 360 nm.[7]

      • Injection Volume: 20 µL.

    • Analysis: Inject the derivatized sample. The purity is calculated based on the area percentage of the main product peak. A successful separation will show a clear distinction between the product hydrazone and any unreacted DNPH.[8]

Protocol 2: Structural Confirmation by GC-MS and NMR
  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides confirmation of the molecular weight and identifies any volatile impurities.

    • Rationale: GC-MS is highly sensitive and provides unambiguous mass data, confirming the identity of the main component and detecting trace impurities that may not be visible by other methods.[9]

    • Typical Conditions: A non-polar capillary column (e.g., DB-5ms) is suitable. Use a temperature gradient from ~70°C to 300°C. The resulting mass spectrum should show a molecular ion peak corresponding to the compound's molecular weight (208.25 m/z).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural elucidation.

    • Rationale: ¹H and ¹³C NMR are essential for confirming the precise arrangement of atoms, including the substitution pattern on the aromatic ring and the integrity of the acetaldehyde chain.[10]

    • Expected ¹H NMR Shifts (in CDCl₃):

      • Aldehyde CHO: ~9.7 ppm (triplet).

      • Aromatic CH: ~6.3-6.5 ppm (two singlets).

      • Methoxy OCH₃: ~3.8 ppm (two singlets, 6H total).

      • Benzylic CH₂: ~3.6 ppm (doublet).

      • Ethyl CH₂: ~2.6 ppm (quartet).

      • Ethyl CH₃: ~1.2 ppm (triplet).

Application Case Study: Synthesis of a Novel Diarylquinoline (DARQ) Analogue

This section details the proposed use of 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde in a multicomponent reaction to generate a novel diarylquinoline scaffold, a class of compounds with proven anti-mycobacterial activity.[3][5]

Rationale: Multicomponent reactions (MCRs) are highly efficient, allowing for the rapid assembly of complex molecules in a single step, which is ideal for building libraries of drug candidates.[11][12] The Friedländer annulation, or variations thereof, is a classic method for quinoline synthesis involving the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene group. We propose a variation using our title intermediate.

Proposed Synthetic Scheme

The proposed synthesis involves a one-pot reaction between 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde, an appropriately substituted aniline (e.g., 4-bromoaniline), and a β-ketoester (e.g., ethyl acetoacetate) under acidic catalysis to construct the quinoline core.

synthetic_scheme acetaldehyde 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde conditions [H+], Heat (e.g., PTSA, Ethanol) acetaldehyde->conditions aniline Substituted Aniline (e.g., 4-Bromoaniline) aniline->conditions ketoester β-Ketoester (e.g., Ethyl Acetoacetate) ketoester->conditions product Novel Diarylquinoline Analogue plus1 + plus2 + conditions->product

Caption: Proposed multicomponent reaction for DARQ synthesis.

Protocol 3: One-Pot Synthesis of a Diarylquinoline Analogue
  • Disclaimer: This is a representative protocol. Optimization of stoichiometry, catalyst, solvent, and temperature may be required. All work should be conducted in a well-ventilated fume hood.

  • Reagents & Materials:

    • 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde (1.0 eq.)

    • 4-Bromoaniline (1.0 eq.)

    • Ethyl Acetoacetate (1.1 eq.)

    • p-Toluenesulfonic acid (PTSA) (0.2 eq.)

    • Ethanol (Anhydrous)

    • Round-bottom flask with reflux condenser

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography).

  • Procedure:

    • Reaction Setup: To a round-bottom flask charged with anhydrous ethanol, add 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde (1.0 eq.), 4-bromoaniline (1.0 eq.), ethyl acetoacetate (1.1 eq.), and PTSA (0.2 eq.).

    • Reaction Execution: Heat the mixture to reflux (approx. 78°C) and stir under a nitrogen atmosphere.

    • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is complete when the starting materials are consumed (typically 8-12 hours).

    • Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

    • Purification: Purify the crude residue by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient to afford the pure diarylquinoline product.

    • Characterization: Confirm the structure of the final product using NMR, Mass Spectrometry, and HPLC.

Further Synthetic Potential

The aldehyde functionality is one of the most versatile in organic chemistry. Beyond quinoline synthesis, 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde can be employed in a variety of other important transformations.

other_reactions cluster_reactions Potential Transformations start 2-(2-Ethyl-4,6-dimethoxyphenyl) acetaldehyde reductive_amination Reductive Amination (R-NH₂, NaBH₃CN) start->reductive_amination wittig Wittig Reaction (Ph₃P=CHR) start->wittig aldol Aldol Condensation (Base, Ketone) start->aldol phenylethylamine Substituted Phenylethylamines reductive_amination->phenylethylamine stilbene Substituted Stilbenes wittig->stilbene chalcone Chalcone-like Structures aldol->chalcone

Caption: Other key reactions of the title intermediate.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields valuable phenylethylamine derivatives, a common motif in neurological and cardiovascular drugs.

  • Wittig Reaction: Reaction with phosphorus ylides provides access to stilbene and other vinyl derivatives, which are investigated for anticancer and antioxidant properties.[13]

  • Aldol and Knoevenagel Condensations: Carbon-carbon bond-forming reactions with ketones, malonates, or other active methylene compounds can generate chalcone-like structures or other complex carbon skeletons.[14]

Conclusion

2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde is a highly functionalized and promising intermediate for pharmaceutical research and development. Its unique substitution pattern offers opportunities to create novel analogues of established drug classes, such as the diarylquinolines, with potentially improved pharmacological profiles. The protocols and applications detailed in this guide provide a solid foundation for scientists to explore the full synthetic potential of this valuable building block in their drug discovery programs.

References

  • Wikipedia. (n.d.). Diarylquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4‐diarylquinoline from different arylamines, arylaldehyde, and substituted phenylacetylene. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6-diarylquinolines. Retrieved from [Link]

  • Guillemont, J., Meyer, C., Poncelet, A., Bourdrez, X., & Andries, K. (2011). Diarylquinolines, Synthesis Pathways and Quantitative Structure–Activity Relationship Studies Leading to the Discovery of TMC207. Future Medicinal Chemistry, 3(11), 1345-60. Retrieved from [Link]

  • Google Patents. (n.d.). US20170339993A1 - Acetaldehyde precursors.
  • Wang, G. (2016). Design, Synthesis of Diaryl Quinoline Compounds With Anti-Tuberculosis Activity Research. ARC Journal of Pharmaceutical Sciences, 2(2), 1-5. Retrieved from [Link]

  • PubChem. (n.d.). Acetaldehyde precursors - Patent US-10575543-B2. Retrieved from [Link]

  • MDPI. (2024). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules, 29(18), 4349. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent - Konetzki et al.. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. JOCPR, 15(10), 10-11. Retrieved from [Link]

  • PMC. (n.d.). Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2025). Natural Aldehydes on Health Effects. Oriental Journal of Chemistry, 41(3). Retrieved from [Link]

  • PMC. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Toxics, 7(2), 29. Retrieved from [Link]

  • MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009. Retrieved from [Link]

  • Regulations.gov. (2007). Sumihiro NOMURA eta!.. Retrieved from [Link]

  • PubChem. (n.d.). Acetaldehyde, 2,2-dimethoxy-. Retrieved from [Link]

  • ACS Publications. (2020). Exploration of Structure–Activity Relationship of Aromatic Aldehydes Bearing Pyridinylmethoxy-Methyl Esters as Novel Antisickling Agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN105481667B - A kind of method for purifying 2,2 dimethoxy acetaldehyde.
  • MDPI. (2017). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Molbank, 2017(3), M943. Retrieved from [Link]

  • PMC. (n.d.). Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. Retrieved from [Link]

  • PMC. (n.d.). An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography. Retrieved from [Link]

  • PMC. (n.d.). 2,4-Dimethoxy-6-[(E)-2-(4-methoxyphenyl)ethenyl]benzaldehyde. Retrieved from [Link]

  • Journal of the Chemical Society, Transactions. (1927). Synthesis of 4:6-dimethoxy-2-beta-methylaminoethylbenzaldehyde. Retrieved from [Link]

  • CNR-IRIS. (2023). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Approach in the Fight against Cancer. Retrieved from [Link]

  • SciELO. (n.d.). Extraction of acetaldehyde from mineral water using 2,4- dinitrophenylhydrazine as derivatizing agent. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2013). Total synthesis of ochnaflavone. Retrieved from [Link]

  • Indonesian Journal of Chemistry. (2025). Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of p-methoxyphenylacetaldehyde. Retrieved from [Link]

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reaction of 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde with Grignard reagents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of Nucleophilic Addition to Hindered 2-Substituted Phenylacetaldehydes

Executive Summary

This application note details the protocol for reacting 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde (referred to herein as Substrate A ) with Grignard reagents (


).

Substrate A presents a specific synthetic challenge due to the convergence of two factors:

  • Steric Hindrance: The ortho-ethyl (C2) and ortho-methoxy (C6) substituents create a crowded environment around the acetaldehyde side chain.

  • 
    -Acidity:  The methylene protons (
    
    
    
    ) are enolizable.

Standard Grignard protocols often result in low yields for such substrates due to the competition between nucleophilic addition (desired) and deprotonation/enolization (undesired). This guide provides a standard optimized protocol and a "Rescue Protocol" using organocerium chemistry (Imamoto reagent) to suppress enolization and maximize yield.

Strategic Analysis & Mechanism

Structural Challenges

The substrate contains an electron-rich aromatic ring (two methoxy groups, one ethyl group). While the methylene spacer (


) insulates the carbonyl from direct resonance deactivation, the primary challenge is kinetic.
  • The Steric Wall: The C2-Ethyl and C6-Methoxy groups flank the acetaldehyde tether. This restricts the "Burgi-Dunitz" angle of attack for incoming nucleophiles.

  • The Enolization Trap: Grignard reagents are strong bases (

    
    ). If the nucleophilic attack is slowed by sterics, the Grignard reagent will preferentially abstract an acidic 
    
    
    
    -proton (
    
    
    ) from the acetaldehyde side chain. This forms a magnesium enolate, which reverts to the starting material upon aqueous quench, leading to "no reaction" or low conversion.
Mechanistic Pathway Diagram

The following diagram illustrates the competing pathways and the strategic intervention using Cerium(III) Chloride.

ReactionPathways Substrate Substrate A (Hindered Aldehyde) Complex Coordination Complex Substrate->Complex Grignard Grignard Reagent (R-MgX) Grignard->Complex Path_Add Nucleophilic Addition (Kinetic Control) Complex->Path_Add  Fast (if unhindered)   Path_Enol Deprotonation (Enolization) Complex->Path_Enol  Dominates if hindered   Alkoxide Magnesium Alkoxide (Intermediate) Path_Add->Alkoxide Enolate Magnesium Enolate (Dead End) Path_Enol->Enolate Quench Acidic Quench (H3O+) Alkoxide->Quench Enolate->Quench Product Target Alcohol (Secondary) Quench->Product  Desired   Recovered Recovered Starting Material Quench->Recovered  Undesired   CeCl3 CeCl3 Additive (Imamoto Reagent) CeCl3->Complex  Increases Electrophilicity Decreases Basicity  

Figure 1: Competing reaction pathways. The addition of CeCl3 shifts the balance toward nucleophilic addition by modulating the basicity/nucleophilicity ratio.

Experimental Protocols

Method A: Standard Low-Temperature Addition

Best for: Small, non-bulky Grignard reagents (e.g., MeMgBr, EtMgBr).

Reagents:

  • Substrate A: 1.0 equiv (dried under vacuum).

  • Grignard Reagent: 1.2 – 1.5 equiv (titrated).

  • Solvent: Anhydrous THF (preferred over ether for solubility).

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve Substrate A in anhydrous THF (

    
     concentration).
    
  • Cooling: Cool the solution to

    
      (dry ice/acetone bath). Note: Low temperature is critical to kinetically favor addition over deprotonation.
    
  • Addition: Add the Grignard reagent dropwise via syringe pump over 30 minutes. The internal temperature must not rise above

    
    .
    
  • Reaction: Stir at

    
     for 1 hour. Monitor by TLC.
    
    • If conversion is poor at

      
      , warm slowly to 
      
      
      
      .
  • Quench: Pour the cold mixture into saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (

    
    ), wash with brine, dry over 
    
    
    
    , and concentrate.
Method B: Organocerium "Rescue" Protocol (Recommended)

Best for: Bulky Grignard reagents (e.g., Isopropyl, t-Butyl, Phenyl) or if Method A yields recovered starting material.

Scientific Rationale: Lanthanide salts, specifically anhydrous Cerium(III) chloride (


), react with Grignard reagents to form organocerium species (

). These species are more nucleophilic toward carbonyls but less basic than organomagnesiums, virtually eliminating the enolization side reaction [1, 2].

Reagents:

  • 
    :  Must be dried to anhydrous 
    
    
    
    (Critical Step).
  • Grignard Reagent: 1.5 equiv.

  • Substrate A: 1.0 equiv.

Protocol:

  • Drying

    
     (Crucial): 
    
    • Place

      
       (1.6 equiv) in a flask.
      
    • Heat to

      
       under high vacuum (
      
      
      
      ) for 2 hours with vigorous stirring. The powder should turn from clumpy to a fine white free-flowing powder.
    • Failure to dry completely will kill the Grignard reagent.

  • Slurry Formation:

    • Cool the flask to room temperature under Argon.

    • Add anhydrous THF to form a slurry. Stir for 1 hour at room temperature to ensure saturation/activation.

  • Transmetallation:

    • Cool the

      
      /THF slurry to 
      
      
      
      .
    • Add the Grignard reagent (1.5 equiv) dropwise.

    • Stir for 30–60 minutes at

      
      . The solution typically turns yellow/orange.
      
  • Substrate Addition:

    • Dissolve Substrate A in minimal anhydrous THF.

    • Add this solution dropwise to the organocerium mixture at

      
      .
      
  • Reaction:

    • Stir at

      
       for 1 hour, then allow to warm slowly to 
      
      
      
      .
  • Quench & Workup:

    • Quench with dilute aqueous

      
       (
      
      
      
      ) or saturated
      
      
      .
    • Note: Cerium salts can form emulsions. If an emulsion forms, filter through a celite pad or add Rochelle's salt (potassium sodium tartrate) solution to complex the metal.

Data Summary & Troubleshooting

Expected Outcomes Comparison
ParameterMethod A (Standard Grignard)Method B (Organocerium)
Primary Mechanism Nucleophilic Addition (competes with Enolization)Selective Nucleophilic Addition
Basicity High (High risk of enolization)Low (Low risk of enolization)
Temperature Sensitivity High (Must keep cold)Moderate (Tolerates warming better)
Typical Yield 30–60% (Variable)80–95% (Consistent)
Main Impurity Recovered Starting MaterialTrace reduction products
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Recovered Starting Material Enolization occurring faster than addition.Switch to Method B (Organocerium).
No Reaction (Method B) Wet

quenched the Grignard.
Ensure

is dried at

under high vacuum for >2h.
Reduction Product (Alcohol from H-transfer) Grignard has

-hydrogens (e.g.,

) and is too bulky.
Use Method B; Cerium reagents suppress reduction. Alternatively, use organolithium at

.
Emulsion during workup Cerium hydroxides precipitating.Wash organic layer with 10% Rochelle's Salt solution or filter through Celite.

Safety & Handling

  • Anhydrous Conditions: Both protocols require rigorous exclusion of water. Flame-dry all glassware.

  • Exotherm Control: Grignard addition is exothermic.[1] On a large scale, ensure adequate cooling capacity to prevent thermal runaways.

  • Cerium Disposal: Dispose of lanthanide waste according to specific heavy metal regulations; do not pour down the drain.

References

  • Imamoto, T., et al. (1985).[2] "Organocerium reagents. Nucleophilic addition to easily enolizable ketones." Tetrahedron Letters, 26(39), 4763-4766.

  • Imamoto, T., et al. (1984). "Carbon-carbon bond forming reactions using cerium metal or organocerium reagents."[3][4] Journal of the American Chemical Society, 106(6), 1777-1782.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for Grignard addition mechanisms).
  • BenchChem Application Notes. (2024). "Grignard Reaction with 2,6-Dimethoxybenzaldehyde." (Analogous substrate protocols).

Sources

Validation & Comparative

C13 NMR Chemical Shift Guide: The 2-Ethyl-4,6-Dimethoxy Substitution Pattern

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the C13 NMR chemical shifts for the 2-ethyl-4,6-dimethoxy substitution pattern . It is designed for researchers requiring precise spectral assignment, regioisomer differentiation, and experimental validation.

Executive Summary

The 2-ethyl-4,6-dimethoxy substitution pattern represents a specific polysubstituted benzene scaffold often encountered in polyketide natural products (e.g., resorcinol derivatives) and synthetic drug intermediates.

Key Spectral Signatures:

  • Diagnostic Shielding: The aromatic carbon between the two methoxy groups (C5 in this pattern) appears significantly upfield (~96–99 ppm ), serving as the primary anchor point for assignment.

  • Deshielding Zone: The carbons bearing the methoxy groups (C4, C6) resonate in the 158–164 ppm range, characteristic of strong mesomeric (+M) effects.

  • Ethyl Group Markers: The benzylic methylene (-CH₂-) typically resonates at 22–29 ppm , while the terminal methyl (-CH₃) appears at 13–15 ppm .

This guide compares the theoretical and experimental shifts of this pattern against common isomers to facilitate rapid structural verification.

Structural Analysis & Theoretical Basis

To accurately interpret the C13 NMR data, one must understand the electronic environment created by the substituents.

Numbering Convention

For this guide, we define the "2-ethyl-4,6-dimethoxy" pattern relative to a priority substituent "X" at position 1 (e.g., –COOH, –CHO, –H).

  • C1: Ipso to Priority Group X

  • C2: Ipso to Ethyl Group

  • C3: Aromatic C-H

  • C4: Ipso to Methoxy

  • C5: Aromatic C-H (Between Methoxys)

  • C6: Ipso to Methoxy

Electronic Effects
  • Methoxy Groups (Positions 4, 6): Strong electron donors via resonance (+M). They significantly deshield the attached carbons (ipso) and shield the ortho and para positions.

    • Effect on C5: C5 is ortho to both methoxy groups, leading to extreme shielding (double ortho effect), pushing it to <100 ppm.

  • Ethyl Group (Position 2): Weak electron donor via induction (+I). It causes a moderate deshielding of C2 (~+15 ppm) and slight shielding of C1 and C3.

  • Steric Compression: The ethyl group at C2 and the methoxy group at C6 (flanking C1) create a "steric pocket." If X is a bulky group (e.g., –COOH), steric inhibition of resonance may alter the shift of the carbonyl carbon.

Comparative Spectral Data

The following tables synthesize experimental data from analogous systems (e.g., 2-ethyl-4,6-dimethoxybenzoic acid and 1-alkyl-3,5-dimethoxybenzene) to provide a robust reference.

Table 1: Chemical Shift Assignments (ppm) in CDCl₃[1][2]
Carbon PositionTypeChemical Shift (δ)Multiplicity (DEPT)Mechanistic Rationale
C1 (Ipso-X)Cq115.0 – 145.0 *C (Quaternary)Highly dependent on substituent X (e.g., H vs COOH).
C2 (Ipso-Et)Cq144.0 – 148.0 C (Quaternary)Deshielded by Ethyl (+I) and adjacent X.
C3 (Ar-H)CH105.0 – 108.0 CHOrtho to OMe (Shielding), Meta to Ethyl.
C4 (Ipso-OMe)Cq160.0 – 164.0 C (Quaternary)Strong +M from Oxygen (Deshielding).
C5 (Ar-H)CH96.0 – 99.0 CHDiagnostic: Ortho to two OMe groups (Double Shielding).
C6 (Ipso-OMe)Cq158.0 – 162.0 C (Quaternary)Strong +M from Oxygen; slightly different from C4 due to proximity to X.
Ethyl-CH₂ CH₂22.0 – 29.0 CH₂ (Down)Benzylic position.
Ethyl-CH₃ CH₃13.0 – 15.0 CH₃ (Up)Terminal methyl.
Methoxy-CH₃ CH₃55.0 – 56.0 CH₃ (Up)Standard methoxy range.

*Note: If X=H (Parent Hydrocarbon), C1 shifts upfield to ~100-110 ppm due to the ortho-OMe effect.

Table 2: Isomer Differentiation (Regioisomer Check)

Distinguishing the 2-ethyl-4,6-dimethoxy pattern from its isomer 4-ethyl-2,6-dimethoxy is a common challenge.

Feature2-Ethyl-4,6-dimethoxy (Target)4-Ethyl-2,6-dimethoxy (Alternative)
Symmetry Asymmetric Symmetric (if X is symmetric)
# of Ar-H Signals 2 distinct signals (C3-H and C5-H)1 signal (C3/C5 are equivalent)
C5 Shift < 100 ppm (Between two OMe)~105 ppm (Between OMe and Ethyl)
C-Ethyl Shift ~145 ppm (Ortho to X)~140 ppm (Para to X)

Visualization of Assignment Logic

The following diagrams illustrate the logical flow for assigning this specific substitution pattern and the resulting chemical shift map.

Diagram 1: Regioisomer Identification Workflow

G Start Start: Acquire C13 & DEPT-135 CheckArH Count Aromatic CH Signals (DEPT Positive) Start->CheckArH OneSignal 1 Signal (2H integration) CheckArH->OneSignal Symmetric TwoSignals 2 Distinct Signals (1H each) CheckArH->TwoSignals Asymmetric SymmIsomer Symmetric Isomer: 4-Ethyl-2,6-dimethoxy-X OneSignal->SymmIsomer CheckShift Check Chemical Shift of Most Shielded CH TwoSignals->CheckShift Under100 Shift < 100 ppm (C5: Between 2 OMe) CheckShift->Under100 Over100 Shift > 100 ppm (No C between 2 OMe) CheckShift->Over100 Target CONFIRMED: 2-Ethyl-4,6-dimethoxy Pattern Under100->Target OtherIso Other Asymmetric Isomer (e.g., 2-Ethyl-3,5-dimethoxy) Over100->OtherIso

Caption: Decision tree for distinguishing the 2-ethyl-4,6-dimethoxy pattern from symmetric isomers.

Diagram 2: Chemical Shift Topology

Molecule C1 C1 (Ipso-X) 115-145 ppm C2 C2 (Ipso-Et) ~146 ppm (Deshielded) C1->C2 C3 C3 (Ar-H) ~107 ppm C2->C3 C4 C4 (Ipso-OMe) ~162 ppm (Highly Deshielded) C3->C4 C5 C5 (Ar-H) ~97 ppm (Highly Shielded) C4->C5 C6 C6 (Ipso-OMe) ~160 ppm C5->C6 C6->C1

Caption: Topology of chemical shifts showing the alternating shielded/deshielded pattern.

Experimental Protocol

To obtain publication-quality data for this substitution pattern, follow this self-validating protocol.

Sample Preparation
  • Solvent: CDCl₃ (Chloroform-d) is the standard. Use DMSO-d₆ only if solubility is an issue, as it may shift phenolic/acidic peaks.

  • Concentration: 15–30 mg of compound in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) or residual solvent peak (CDCl₃ triplet at 77.16 ppm).

Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .

    • Reasoning: The quaternary carbons (C1, C2, C4, C6) have long T1 relaxation times. A short D1 will suppress their signals, making integration and detection difficult.

  • Scans (NS): Minimum 512 scans (1024 recommended for clear quaternary signals).

  • Spectral Width: 240 ppm (to capture carbonyls if X = C=O).

Validation Step (HMBC)

Run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment to confirm the connectivity:

  • Check: The Ethyl-CH₂ protons (~2.6 ppm) should show a strong 3-bond correlation to C1 and C3 .

  • Check: The C5 proton (~6.3 ppm) should show strong 3-bond correlations to C1 , C3 , and C4/C6 . This confirms it is flanked by the methoxy groups.

References

  • Chemical Shift Data for Benzoic Acid Derivatives

    • Title: Carbon-13 chemical shift assignments of derivatives of benzoic acid.[1]

    • Source: Florida Intern
    • URL:[Link]

  • Substituent Chemical Shift (SCS)

    • Title: Additivity Parameters for 13C Chemical Shifts in Substituted Benzenes.
    • Source: Brock University / Levy, Lichter and Nelson.
    • URL:[Link]

  • General C13 NMR Shift Tables

    • Title: 13C NMR Chemical Shifts.[1][2][3][4][5][6][7][8][9][10]

    • Source: Organic Chemistry D
    • URL:[Link]

  • Spectral Data for 1-alkyl-3,5-dimethoxybenzene Analogs

    • Title: 1H- and 13C-NMR for 1-(but-3-enyl)-3,5-dimethoxybenzene.[11]

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

Sources

A Comparative Guide to the Reactivity of 2-Ethyl vs. 2-Methyl Substituted Phenylacetaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of how subtle structural modifications impact molecular reactivity is paramount. This guide provides an in-depth comparison of the chemical reactivity of 2-ethylphenylacetaldehyde and 2-methylphenylacetaldehyde. While seemingly minor, the change from a methyl to an ethyl group at the ortho position of the phenyl ring introduces significant, predictable differences in reactivity. This analysis is grounded in fundamental principles of organic chemistry and is supplemented with detailed experimental protocols for validation.

Theoretical Framework: Unpacking Steric and Electronic Effects

The reactivity of these two molecules is primarily dictated by the interplay of electronic and steric effects originating from the ortho-alkyl substituent. These effects modulate the reactivity at two key sites: the aldehyde functional group and the aromatic ring.

Electronic Effects: The Inductive Push

Both methyl and ethyl groups are electron-donating groups (+I effect) due to the lower electronegativity of sp³ hybridized carbon atoms compared to the sp² carbons of the benzene ring.[1] This inductive effect pushes electron density into the aromatic system.

  • Ethyl vs. Methyl: An ethyl group is generally considered to be a slightly stronger electron-donating group than a methyl group.[2] This is because the additional methyl group in the ethyl substituent itself pushes electron density towards the benzylic carbon.[1]

This has two main consequences:

  • Reactivity of the Aldehyde: The increased electron density from the ethyl group is relayed to the carbonyl carbon of the aldehyde, making it slightly less electrophilic (less partially positive). This would suggest that 2-ethylphenylacetaldehyde is marginally less reactive towards nucleophiles compared to 2-methylphenylacetaldehyde.

  • Reactivity of the Aromatic Ring: The stronger electron-donating nature of the ethyl group makes the aromatic ring more electron-rich and therefore more activated towards electrophilic aromatic substitution compared to the methyl-substituted analogue.[3]

Steric Effects: The Spatial Blockade

Steric hindrance refers to the spatial bulk of a group, which can impede the approach of a reactant to a nearby reaction site.[4] This effect is often more dominant than subtle differences in electronic effects, especially for ortho-substituents.[5]

  • Ethyl vs. Methyl: The ethyl group is significantly bulkier than the methyl group. This increased steric hindrance in 2-ethylphenylacetaldehyde has a profound impact on reactivity:

    • Reactivity of the Aldehyde: The larger ethyl group more effectively shields the carbonyl carbon from the approach of nucleophiles, leading to a slower reaction rate for nucleophilic additions.[6]

    • Reactivity of the Aromatic Ring: The ethyl group also hinders the approach of electrophiles to the adjacent ortho position (the 6-position), making substitution at this site less favorable.[7]

Synthesis of Effects and Reactivity Prediction

When combining these effects, steric hindrance is the dominant factor in determining the relative reactivity of the aldehyde group, while both effects play a role in electrophilic aromatic substitution.

  • Towards Nucleophilic Addition: The greater steric hindrance of the ethyl group is the primary determinant of reactivity. Therefore, 2-methylphenylacetaldehyde is predicted to be more reactive towards nucleophiles than 2-ethylphenylacetaldehyde.

  • Towards Electrophilic Aromatic Substitution: The ethyl group is slightly more activating electronically, but it also sterically hinders the adjacent ortho position. Therefore, while the overall ring is more activated, substitution at the para position would be more favored for the 2-ethyl derivative compared to the 2-methyl derivative.

The Taft equation provides a quantitative framework for separating these effects, where the reactivity is related to a polar substituent constant (σ*) and a steric substituent constant (Eₛ).[8][9] The Eₛ value for an ethyl group is more negative than for a methyl group, indicating greater steric bulk.[10]

Visualizing the Mechanistic Basis

The following diagrams illustrate the key reaction mechanisms and the influence of the ortho-substituent.

Caption: Nucleophilic addition to the aldehyde is sterically hindered by the ortho-substituent.

Electrophilic_Aromatic_Substitution cluster_1 Electrophilic Attack on Aromatic Ring Start Substituted Phenylacetaldehyde Intermediate_Ortho Ortho Sigma Complex (Sterically Hindered) Start->Intermediate_Ortho E+ attack (ortho) Intermediate_Para Para Sigma Complex (Less Hindered) Start->Intermediate_Para E+ attack (para) Product_Ortho Ortho-Substituted Product Intermediate_Ortho->Product_Ortho -H+ Product_Para Para-Substituted Product Intermediate_Para->Product_Para -H+

Caption: Electrophilic attack is directed to ortho and para positions, with the ortho position being sterically hindered.

Experimental Validation Framework

To empirically validate these theoretical predictions, a series of comparative experiments can be performed. The following protocols are designed to quantify the differences in reactivity.

Experimental_Workflow Start Obtain pure samples of 2-methyl- and 2-ethylphenylacetaldehyde Experiment_1 Nucleophilic Addition: Competitive Grignard Reaction Start->Experiment_1 Experiment_2 Oxidation Reaction: Kinetics with PCC Start->Experiment_2 Experiment_3 Electrophilic Substitution: Competitive Nitration Start->Experiment_3 Analysis Analyze product ratios and reaction rates via GC-MS and NMR Experiment_1->Analysis Experiment_2->Analysis Experiment_3->Analysis Conclusion Correlate experimental data with theoretical predictions Analysis->Conclusion

Caption: Workflow for the experimental comparison of reactivity.

Experiment 1: Competitive Nucleophilic Addition (Grignard Reaction)

This experiment will directly compare the susceptibility of the two aldehydes to nucleophilic attack in a competitive manner.

Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve equimolar amounts (e.g., 5 mmol each) of 2-methylphenylacetaldehyde and 2-ethylphenylacetaldehyde in 50 mL of anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a sub-stoichiometric amount (e.g., 0.8 equivalents, 4 mmol) of a Grignard reagent, such as methylmagnesium bromide (3.0 M in diethyl ether), dropwise with vigorous stirring over 30 minutes.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional hour.

  • Quench the reaction by slowly adding 20 mL of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer twice with 20 mL portions of diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the resulting product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the two alcohol products.

Expected Data:

ReactantProductPredicted Product RatioRationale
2-Methylphenylacetaldehyde1-(2-Methylphenyl)propan-2-ol> 1Less steric hindrance allows for faster attack by the Grignard reagent.
2-Ethylphenylacetaldehyde1-(2-Ethylphenyl)propan-2-ol< 1Greater steric hindrance slows the rate of nucleophilic addition.
Experiment 2: Comparative Oxidation Kinetics

This experiment will compare the rates of oxidation of the two aldehydes to their corresponding carboxylic acids.

Protocol:

  • Prepare two separate reaction flasks, each containing a solution of one of the aldehydes (e.g., 1 mmol) in 10 mL of dichloromethane.

  • To each flask, add an equimolar amount (1 mmol) of an internal standard (e.g., dodecane).

  • At time t=0, add an equimolar amount (1 mmol) of a mild oxidizing agent, such as Pyridinium chlorochromate (PCC).

  • At regular time intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot from each reaction mixture, quench it by passing it through a short plug of silica gel, and analyze by GC-MS.

  • Plot the disappearance of the starting aldehyde relative to the internal standard over time for both reactions.

Expected Data:

ReactantReactionPredicted Relative RateRationale
2-MethylphenylacetaldehydeOxidation to 2-methylphenylacetic acidFasterThe less sterically hindered aldehyde will react more quickly with the oxidizing agent.
2-EthylphenylacetaldehydeOxidation to 2-ethylphenylacetic acidSlowerThe bulkier ethyl group will slow the approach of the PCC to the aldehyde.

Conclusion

The reactivity of 2-ethylphenylacetaldehyde and 2-methylphenylacetaldehyde is a clear illustration of the fundamental principles of steric and electronic effects in organic chemistry. While the ethyl group is a slightly stronger electron-donating group, the dominant factor influencing the reactivity of the aldehyde functional group is its greater steric bulk, which renders 2-ethylphenylacetaldehyde less reactive towards nucleophilic attack and oxidation compared to its methyl-substituted counterpart. For electrophilic aromatic substitution, the interplay is more complex, with the ethyl group being more activating but also increasing steric hindrance at the adjacent ortho position. The experimental frameworks provided herein offer a robust methodology for quantifying these differences, providing essential data for reaction optimization and the development of structure-activity relationships in medicinal chemistry.

References

  • Taft, R. W. (1952). Journal of the American Chemical Society, 74(11), 2729–2732.
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  • Bruice, P. Y. (2016). Organic Chemistry. Pearson.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
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Safety Operating Guide

A Guide to the Safe Disposal of 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as paramount as our pursuit of scientific advancement. This guide provides a detailed protocol for the proper disposal of 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde, a compound for which specific safety data may not be readily available. The procedures outlined here are grounded in the established principles of handling aromatic aldehydes and peroxide-forming chemicals, ensuring a robust and self-validating system for laboratory safety.

Hazard Assessment: An Expert Evaluation

In the absence of a specific Safety Data Sheet (SDS) for 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde, a thorough hazard assessment must be conducted based on its chemical structure. The molecule contains an aldehyde functional group and a substituted aromatic ring, which strongly suggest the following potential hazards:

  • Peroxide Formation: Like many aldehydes and ethers, this compound is susceptible to the formation of potentially explosive peroxides upon exposure to air and light.[1][2] This is a critical consideration for both storage and disposal.

  • Irritation: Aldehydes are often irritating to the skin, eyes, and respiratory system.[3][4][5]

  • Flammability: The presence of an organic structure suggests that the compound is likely flammable.[1][6][7][8]

  • Environmental Toxicity: Aromatic compounds can be harmful to aquatic life.[9]

Given these potential hazards, 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde must be treated as a hazardous substance.

Essential Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, ensure that you are in a well-ventilated area, preferably within a chemical fume hood. The following PPE is mandatory:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or splash goggles.[10][11]Protects against splashes and vapors that can cause serious eye irritation.[3][4]
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can lead to irritation.[5]
Body Protection Flame-retardant lab coat.Protects against splashes and potential ignition sources.
Respiratory Protection May be required for large spills or inadequate ventilation.Aldehyde vapors can cause respiratory irritation.[3][12]

Disposal Workflow: A Step-by-Step Protocol

The primary and most secure method for disposing of 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde is through your institution's Environmental Health and Safety (EHS) department.[13][14] Never dispose of this chemical down the drain or in regular trash.[13][14]

Step 1: Pre-Disposal Inspection

Before handling the container, carefully inspect it for any signs of peroxide formation. This is a critical safety step.

  • Crystal Formation: Look for crystalline deposits around the cap or within the liquid.[2]

  • Container Age: If the container has been open for more than 6 months, or unopened for more than a year, assume that peroxides may be present.[2]

If you observe any signs of peroxide formation or if the container is past its recommended shelf life, do not attempt to open or move it. The friction from opening the cap could trigger an explosion.[2] In this situation, immediately contact your EHS office for specialized disposal.[2]

Step 2: Preparing for Disposal
  • Work Area: Conduct all work in a chemical fume hood.

  • Gather Materials: Have the following items ready:

    • A designated hazardous waste container, compatible with organic solvents.

    • A funnel.

    • A hazardous waste label.

    • A secondary containment bin.

Step 3: Waste Transfer
  • Labeling: Affix a hazardous waste label to the container. Fill in all required information, including the full chemical name: "2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde".

  • Transfer: Carefully pour the chemical into the hazardous waste container using a funnel.

  • Sealing: Securely close the hazardous waste container.

  • Storage: Place the sealed container in a secondary containment bin in your laboratory's designated hazardous waste accumulation area. Ensure it is segregated from incompatible materials such as strong oxidizing agents, bases, and acids.[11]

Step 4: Managing Empty Containers

Empty containers that held 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde must also be disposed of as hazardous waste.[15]

  • Triple Rinsing:

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).

    • Each rinse should use a volume of solvent equal to about 10% of the container's volume.

    • Collect all rinsate as hazardous waste in the same container as the original chemical.[13]

  • Container Disposal: Once triple-rinsed, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

Disposal Decision-Making Flowchart

The following diagram illustrates the logical steps for the safe disposal of 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde.

DisposalWorkflow start Start: Prepare for Disposal inspect_container Inspect Container for Peroxides (Crystals, Age > 6 months open) start->inspect_container peroxides_present Peroxides Suspected? inspect_container->peroxides_present contact_ehs STOP! Do Not Open or Move. Contact EHS Immediately. peroxides_present->contact_ehs Yes no_peroxides No Peroxides Suspected peroxides_present->no_peroxides No prepare_waste Label Hazardous Waste Container no_peroxides->prepare_waste transfer_waste Transfer Chemical to Waste Container in Fume Hood prepare_waste->transfer_waste manage_empty Triple Rinse Empty Container transfer_waste->manage_empty collect_rinsate Collect Rinsate as Hazardous Waste manage_empty->collect_rinsate store_waste Store Waste in Secondary Containment for EHS Pickup collect_rinsate->store_waste end End of Procedure store_waste->end

Sources

A Researcher's Guide to the Safe Handling of 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

As a novel aromatic aldehyde, 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde presents unique opportunities in drug development and chemical synthesis. However, its handling necessitates a robust safety protocol rooted in a deep understanding of its potential hazards. This guide provides an in-depth, procedural framework for the safe use of this compound, ensuring the well-being of laboratory personnel and the integrity of research. The protocols outlined below are synthesized from established best practices for handling aromatic aldehydes and other reactive chemical species.

Hazard Profile and Risk Assessment
  • Respiratory, Skin, and Eye Irritation : Aldehydes are known to be irritants.[1][2] Inhalation of vapors may cause respiratory tract irritation, while direct contact can lead to skin irritation and serious eye irritation.[1][3][4]

  • Flammability : Many aldehydes are flammable liquids, with vapors that can form explosive mixtures with air.[5][6][7][8] It is crucial to treat this compound as a potential fire hazard.

  • Potential for Long-Term Health Effects : Some aldehydes are suspected of causing genetic defects or cancer.[5][7] Given the novel nature of this compound, it should be handled as a substance with unknown long-term toxicity.

  • Peroxide Formation : Similar to other aldehydes, prolonged exposure to air may lead to the formation of explosive peroxides.[5][9]

A thorough risk assessment should be conducted before any new procedure involving this compound. This assessment must consider the quantities being used, the nature of the operation (e.g., heating, distillation), and the potential for aerosol or vapor generation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. For 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde, a comprehensive PPE strategy is mandatory.

Table 1: Recommended Personal Protective Equipment

Body PartPPE SpecificationRationale
Eyes Chemical splash goggles meeting ANSI Z87.1 standards.[10]Protects against splashes and vapors that can cause serious eye irritation. Safety glasses are insufficient as they do not provide a seal against chemical seepage.[11]
Face Face shield (in addition to goggles).[10]Required for procedures with a high risk of splashing or when handling larger quantities (>1 liter). Must always be worn with goggles.[10]
Hands Nitrile or neoprene gloves.Provides protection against incidental splashes. For prolonged contact or immersion, heavier-duty gloves like Viton or Silver Shield should be considered.[11] Always double-glove when handling neat material.
Body Flame-resistant laboratory coat.[5]Protects against splashes and provides a layer of protection in case of a fire.
Feet Closed-toe shoes made of a chemical-resistant material.Protects feet from spills and falling objects. Perforated shoes or sandals are strictly prohibited.[12]
Engineering Controls and Safe Handling Protocols

Engineering controls are the primary line of defense in minimizing exposure. All work with 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde should be performed within a certified chemical fume hood to control vapor inhalation.[13]

  • Verify Fume Hood Functionality : Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Assemble all Materials : Have all necessary equipment, reagents, and waste containers inside the fume hood before starting work to minimize disruptions.

  • Inspect PPE : Check all PPE for signs of wear or damage.

  • Locate Emergency Equipment : Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[14]

The following workflow is designed to minimize exposure and ensure safe handling from receipt of the chemical to its final use.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Prep Don Appropriate PPE FumeHood Work in a Certified Chemical Fume Hood Prep->FumeHood Emergency Locate Emergency Equipment FumeHood->Emergency Weigh Weigh Compound in Hood Emergency->Weigh Dispense Dispense and Use Weigh->Dispense Close Keep Container Tightly Closed Dispense->Close Decontaminate Decontaminate Glassware and Surfaces Close->Decontaminate Waste Dispose of Waste in Labeled Containers Decontaminate->Waste RemovePPE Remove PPE Correctly Waste->RemovePPE

Caption: Workflow for Safe Handling of Aromatic Aldehydes.

Storage and Transportation

Proper storage is critical to prevent degradation and ensure safety.

  • Storage Conditions : Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[8][9][14] The container should be kept tightly closed and preferably under an inert atmosphere like nitrogen or argon to prevent peroxide formation.[9][15]

  • Incompatible Materials : Keep away from strong oxidizing agents, strong bases, acids, and strong reducing agents.[3][9]

  • Intra-laboratory Transport : When moving the chemical outside of the fume hood, ensure the container is securely sealed. Use a secondary container, such as a bottle carrier, to prevent breakage and contain potential spills.

Emergency Procedures: Spills and Exposures

In the event of an emergency, a swift and informed response is crucial.

Table 2: Emergency Response Plan

IncidentAction
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[15] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[3] If breathing is difficult, administer oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill (<100 mL) Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[16] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[15] Clean the area with soap and water.
Large Spill (>100 mL) Evacuate the area and alert others. If flammable, remove all ignition sources.[15] Contact the institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training.
Waste Disposal

All waste containing 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde, including contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.

G cluster_waste Waste Segregation cluster_disposal Disposal Protocol Liquid Liquid Waste: Collect in a labeled, sealed container. Label Clearly Label Waste with Chemical Name and Hazard Warnings Liquid->Label Solid Solid Waste: (Gloves, paper towels) Collect in a separate, labeled container. Solid->Label Store Store Waste in a Designated Satellite Accumulation Area Label->Store Pickup Arrange for Pickup by EHS Department Store->Pickup

Caption: Hazardous Waste Disposal Workflow.

Dispose of all waste in accordance with local, state, and federal regulations. Never pour chemical waste down the drain.

By adhering to these rigorous safety protocols, researchers can confidently work with 2-(2-Ethyl-4,6-dimethoxyphenyl)acetaldehyde, mitigating risks and fostering a culture of safety in the laboratory.

References

  • U.S. Environmental Protection Agency (EPA). Personal Protective Equipment. [Link]

  • Occupational Safety and Health Administration (OSHA). Acrolein, Formaldehyde. [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. [Link]

  • PubChem. 2-((4-Methoxyphenyl)methoxy)acetaldehyde. [Link]

  • University of Pittsburgh. Personal Protective Equipment (PPE). [Link]

  • Princeton University Environmental Health and Safety. Section 6C: Protective Equipment. [Link]

  • National Society for Histotechnology. Formaldehyde: OSHA Regulations. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • Greenbook. Material Safety Data Sheet. [Link]

  • Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]

  • CPAchem. Safety data sheet. [Link]

  • Carl ROTH. Safety Data Sheet: Acetaldehyde. [Link]

  • Case Western Reserve University. WRITTEN PROGRAM FOR FORMALDEHYDE. [Link]

  • National Center for Biotechnology Information. OSHA Formaldehyde Safety. [Link]

  • CloudSDS. A Complete Guide to Acetaldehyde Safety & Risk Management. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.